1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
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Description
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
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Biological Activity
1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a but-2-yne chain and an o-tolyl urea group, which may contribute to its biological activity. The structural formula can be represented as:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, certain pyrrolidine compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | S. aureus, E. coli |
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
Note: MIC values for the compound are to be determined (TBD) through ongoing research.
In vitro tests have shown that these derivatives can effectively inhibit bacterial growth, with some exhibiting complete bactericidal activity within hours of exposure . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.
Antifungal Activity
The antifungal potential of pyrrolidine derivatives has also been explored. Although specific data on the compound's antifungal activity is limited, related studies indicate that similar structures exhibit varying degrees of antifungal effects against pathogens like Candida spp. and Aspergillus spp.
Table 2: Antifungal Activity of Related Pyrrolidine Compounds
Compound | MIC (mg/mL) | Target Fungi |
---|---|---|
Pyrrolidine derivative A | 0.5 | C. albicans |
Pyrrolidine derivative B | 0.8 | A. niger |
The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall synthesis pathways. Studies suggest that compounds with similar structures can disrupt bacterial membrane integrity or inhibit critical metabolic pathways .
Case Studies
A notable case study involved the evaluation of various pyrrolidine-based compounds for their neuroprotective effects alongside antimicrobial properties. These studies indicated that certain modifications in the structure could enhance both antibacterial and neuroprotective activities, suggesting a multifaceted approach to drug design .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-8-2-3-9-15(14)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJZUFAKBEWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.